Brasilixanthone B

説明

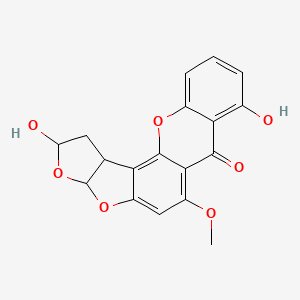

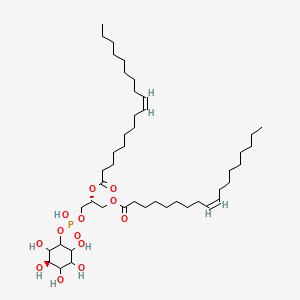

Brasilixanthone B is a type of xanthone . Xanthones are a class of secondary metabolites produced by plant organisms . They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .

Synthesis Analysis

Brasilixanthone B has been identified in chitosan-elicited root cultures of H. perforatum . Chitosan treatment associated with a slowdown of root biomass growth caused an increase in DMAPP and a decrease in stigmasterol, shikimic acid, and tryptophan levels .科学的研究の応用

1. Antioxidant and Cytotoxic Activities

Brasilixanthone B, isolated from adventitious roots of St. John’s Wort (Hypericum perforatum L.), has shown antioxidant activities. It exhibits scavenging activity against intracellular reactive oxygen species (ROS). Additionally, it demonstrated cytotoxic activity against HL-60 human promyelocytic leukemia cells, indicating potential in cancer research (Li et al., 2013).

2. Anti-Inflammatory and Analgesic Effects

Research on Calophyllum brasiliense, which contains Brasilixanthone B, has explored its use in traditional medicine for anti-inflammatory and analgesic purposes. Studies have investigated the antinociceptive effect of compounds isolated from this plant, highlighting the potential for developing new pain relief medications (Klein-Júnior et al., 2017).

3. Antifungal and Monoamine Oxidase Inhibitory Activity

Brasilixanthone B, along with other compounds from Hypericum brasiliense, displayed antifungal properties against Cladosporium cucumerinum. This suggests potential applications in antifungal treatments. Furthermore, these compounds exhibited varying degrees of inhibition of monoamine oxidase A and B, enzymes linked to neurotransmitter metabolism, indicating relevance in neuropsychiatric disorder research (Rocha et al., 1994).

4. Chemopreventive Activity in Cancer Research

Brasilixanthone B, as part of the chemical constituents of Calophyllum brasiliensis, has been associated with cancer chemopreventive properties. This discovery is significant for further exploration in the development of cancer prevention strategies (Ito et al., 2002).

5. Potential in Diuretic Medication

Studies on medicinal plants in Brazil, including those containing Brasilixanthone B, have explored their diuretic potential. This is crucial for treating cardiovascular and renal disorders, and for reducing fluid retention (de Souza et al., 2020).

特性

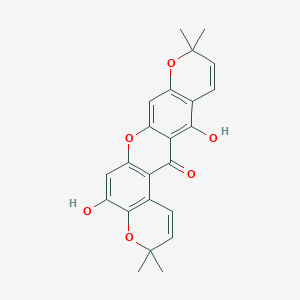

IUPAC Name |

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h5-10,24-25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXNYZFGKIZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415900 | |

| Record name | Brasilixanthone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brasilixanthone B | |

CAS RN |

84002-57-3 | |

| Record name | Brasilixanthone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)